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N106's primary mechanism of action is the potentiation of SERCA2a activity through the

enhancement of its post-translational modification by the Small Ubiquitin-like Modifier (SUMO).

[1][3] This is achieved by the direct activation of the SUMO-activating enzyme, E1 ligase, a

heterodimeric protein composed of SAE1 and SAE2 subunits.[1][4][5] Molecular docking

studies have identified a potential binding pocket for N106 on the SAE1 subunit of the SUMO

E1 enzyme, suggesting a direct interaction that allosterically enhances its activity.[4] This

increased E1 ligase activity leads to a higher level of SUMO-1 conjugation to SERCA2a.[1] The

augmented SUMOylation of SERCA2a results in increased ATPase activity and consequently,

more efficient calcium transport into the sarcoplasmic reticulum.[1][4][6] This improvement in

calcium handling enhances cardiac muscle contractility and relaxation, addressing a key

pathological feature of heart failure.[1][3]

Interestingly, N106 has been identified as a dual modulator of cardiac ion pumps. In addition to

activating SERCA2a, it also acts as a partial inhibitor of the Na+/K+-ATPase (NKA).[7] This

secondary mechanism likely contributes to the positive inotropic effects observed with N106
treatment.[7]

Signaling Pathway of N106 Action
The following diagram illustrates the signaling cascade initiated by N106, leading to the

activation of SERCA2a.
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N106 signaling pathway for SERCA2a activation.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of N106.

Table 1: In Vitro Efficacy and Potency of N106
Parameter Value Target Assay

IC50 for NKA

Inhibition
7 ± 1 µM Na+/K+-ATPase

NADH-coupled

ATPase Assay

Maximal NKA

Inhibition
~80% Na+/K+-ATPase

NADH-coupled

ATPase Assay

SERCA2a Activity
Dose-dependent

increase
SERCA2a

NADH-coupled

ATPase Assay

SERCA2a

SUMOylation

Dose-dependent

increase
SERCA2a

Immunoprecipitation-

Western Blot

Table 2: Pharmacokinetic Properties of N106 in Mice
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Parameter Value Dosing

Half-life (t1/2) ~65.4 min 10 mg/kg IV

Maximum Concentration

(Cmax)
~2.24 µM 10 mg/kg IV

Oral Bioavailability (F%) 50-56% Not specified

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

mechanism of action of N106 on SERCA2a.

NADH-Coupled ATPase Activity Assay for SERCA2a
This assay measures the rate of ATP hydrolysis by SERCA2a by coupling the production of

ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

Cardiac sarcoplasmic reticulum (SR) vesicles

N106

Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

Substrates: ATP, phosphoenolpyruvate (PEP), NADH

Ca2+ solutions of varying concentrations

Procedure:

Prepare a reaction mixture containing cardiac SR vesicles, PK, LDH, PEP, and NADH in the

assay buffer.
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Add N106 at various concentrations to the reaction mixture. A DMSO control should be

included.

Initiate the reaction by adding ATP.

Monitor the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 37°C)

using a spectrophotometer.

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

To determine the Ca2+-dependence of SERCA2a activity, the assay is performed at various

free Ca2+ concentrations.

SERCA2a SUMOylation Assay (Immunoprecipitation and
Western Blot)
This method is used to specifically detect the SUMOylation of SERCA2a in response to N106
treatment.

Materials:

Cardiomyocytes or heart tissue lysates

N106

Lysis Buffer: RIPA buffer or similar, supplemented with protease and SUMO protease

inhibitors (e.g., N-ethylmaleimide).

Anti-SERCA2a antibody for immunoprecipitation

Anti-SUMO-1 antibody for Western blotting

Protein A/G agarose beads

SDS-PAGE gels and Western blotting apparatus

Procedure:
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Treat cardiomyocytes or animals with N106 at desired concentrations and time points.

Lyse the cells or tissues in ice-cold lysis buffer.

Clarify the lysates by centrifugation.

Incubate the cleared lysates with an anti-SERCA2a antibody overnight at 4°C with gentle

rotation.

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-

protein complexes.

Wash the beads several times with lysis buffer to remove non-specific binding.

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample

buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

SERCA2a-Mediated Ca2+ Uptake Assay
This assay directly measures the ability of SERCA2a to transport Ca2+ into the SR.

Materials:

Cardiac SR vesicles

N106

Uptake Buffer: 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM NaN3, 0.5

mM EGTA

45Ca2+ (radioactive calcium) or a fluorescent Ca2+ indicator (e.g., Indo-1)

ATP
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Procedure (using 45Ca2+):

Incubate cardiac SR vesicles with N106 at various concentrations in the uptake buffer

containing a known concentration of 45Ca2+.

Initiate Ca2+ uptake by adding ATP.

At various time points, take aliquots of the reaction mixture and filter them through a 0.45 µm

nitrocellulose membrane.

Wash the filters rapidly with a cold stop solution (e.g., uptake buffer without ATP) to remove

extra-vesicular 45Ca2+.

The amount of 45Ca2+ trapped inside the vesicles on the filter is quantified by liquid

scintillation counting.

The rate of Ca2+ uptake is calculated from the increase in intra-vesicular 45Ca2+ over time.

Experimental Workflow for N106 Characterization
The following diagram outlines the typical experimental workflow for characterizing the effects

of N106.
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Experimental workflow for N106 characterization.
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Logical Relationship Diagram: N106's Dual Action
This diagram illustrates the dual mechanism of N106, targeting both SERCA2a and the

Na+/K+-ATPase to improve cardiac function.
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Dual mechanism of action of N106 on cardiac myocytes.

This technical guide provides a detailed overview of the current understanding of N106's

mechanism of action on SERCA2a. The provided experimental protocols and data summaries

are intended to facilitate further research and development of this promising therapeutic agent

for heart failure.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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